molecular formula C17H16N2O3S3 B2830447 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2320960-18-5

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2830447
CAS No.: 2320960-18-5
M. Wt: 392.51
InChI Key: FMXWHCDSZIDUTO-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Reactions and Synthesis of Complex Molecules

Thiophene-incorporating compounds, such as methyl thiophene-2-carboxylate and methyl 5,2'-bithiophene-2-carboxylate, have been employed in electrophilic reactions facilitated by samarium diiodide. These reactions enable the regioselective synthesis of long-chain esters with remote hydroxyl and carboxyl groups, which are valuable in creating complex molecules like antiarthritis agents and inhibitory agents of spore germination (Yang et al., 2000).

Phototoxic Activities and Cancer Research

Novel thiophenes, such as 5-{4-[4-(5-pent-1,3-diynylthiophen-2-yl)-but-3-ynyloxy]-but-1-ynyl}-2,2'-bithiophene, have shown significant inhibition activities against human cancer cell lines. This suggests their potential use in cancer research, particularly in developing treatments that leverage their phototoxic properties (Wang et al., 2007).

Electronics and Material Science

Thiophene-based oligomers have been synthesized and found to display high p-type carrier mobilities in both vacuum-evaporated and solution-cast films. These compounds, such as 2,5-bis(4-n-hexylphenyl)thiophene and 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene, are crucial in the development of organic field-effect transistors and nonvolatile transistor memory elements. This research is instrumental in advancing electronics and material science (Mushrush et al., 2003).

Electropolymerization and Conducting Materials

The electropolymerization of thiophene-based oligomers, such as 2,2'-bis(2,2'-bithiophene-5-yl)-3,3'-bithianaphthene, leads to the formation of well-organized conducting homopolymer films. These polymers show potential in various applications, including as components in electronic devices (Sannicolò et al., 2010).

Solar Energy and Photovoltaic Applications

Electron-rich molecules containing thiophene cores have been developed for use in perovskite-based solar cell devices. These molecules, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have achieved power conversion efficiencies of up to 15.4%, showcasing their potential in improving the efficiency of solar energy technologies (Li et al., 2014).

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c20-13(15-4-3-14(25-15)11-5-7-23-10-11)9-19-17(22)16(21)18-8-12-2-1-6-24-12/h1-7,10,13,20H,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXWHCDSZIDUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.